(+)-Cloprostenol sodium (D-cloprostenol sodium) is a highly potent, synthetic prostaglandin F2α (PGF2α) analog and selective FP receptor agonist . In industrial and veterinary procurement, it is primarily sourced as an active pharmaceutical ingredient (API) for reproductive management formulations. Unlike natural prostaglandins, the cloprostenol molecule features an m-chlorophenoxy substitution that confers extreme resistance to endogenous enzymatic degradation. Furthermore, the specific selection of the (+)-enantiomer sodium salt (CAS 62561-03-9) provides two critical manufacturing advantages: it offers excellent aqueous solubility for stable injectable solutions, and it delivers the pure biologically active isomer, allowing formulators to drastically reduce the total API payload compared to racemic mixtures .
Substituting (+)-cloprostenol sodium with natural PGF2α (dinoprost) or racemic cloprostenol compromises both formulation efficiency and clinical efficacy. Natural dinoprost is rapidly metabolized by 15-hydroxyprostaglandin dehydrogenase during its first pass through the lungs, necessitating massive milligram-scale doses that increase formulation costs and side-effect risks. Conversely, attempting to substitute the sodium salt with the cloprostenol free acid introduces severe solubility bottlenecks, preventing the creation of simple, stable aqueous injectables [1]. Finally, utilizing racemic D,L-cloprostenol instead of the pure (+)-enantiomer (D-cloprostenol) forces manufacturers to use roughly 6 times more API per dose to achieve the same luteolytic threshold, introducing unnecessary inactive isomer load into the final product[2].
The isolation of the active (+)-enantiomer (D-cloprostenol) allows for a drastic reduction in the required therapeutic dose compared to the standard racemic mixture. Clinical pharmacokinetic studies demonstrate that a micro-dose of (+)-cloprostenol sodium achieves the identical luteolytic efficacy as a significantly larger dose of the racemate [1].
| Evidence Dimension | Required dose for complete luteolysis (Equine model) |
| Target Compound Data | 37.5 µg per dose |
| Comparator Or Baseline | 250 µg per dose (Racemic D,L-cloprostenol) |
| Quantified Difference | 85% reduction in required API mass per dose. |
| Conditions | In vivo luteolysis induction (subcutaneous/intramuscular injection) |
Procuring the pure (+)-enantiomer allows manufacturers to reduce API consumption per vial by over 80% while minimizing the metabolic burden of inactive isomers.
Natural PGF2α (dinoprost) is highly susceptible to rapid degradation by 15-hydroxyprostaglandin dehydrogenase, leading to a very short peripheral half-life. The m-chlorophenoxy modification in cloprostenol blocks this enzymatic pathway. As a result, cloprostenol sodium maintains prolonged receptor engagement and induces a more rapid and sustained drop in progesterone levels within the first 12 hours post-administration compared to dinoprost .
| Evidence Dimension | Standard luteolytic formulation dose (Bovine model) |
| Target Compound Data | ~500 µg per dose |
| Comparator Or Baseline | 25,000 µg (25 mg) per dose (Dinoprost tromethamine) |
| Quantified Difference | 50-fold higher in vivo potency due to metabolic resistance. |
| Conditions | Estrus synchronization protocols in lactating dairy cows |
The extreme metabolic stability of cloprostenol eliminates the need for massive API dosing, dramatically lowering raw material costs at commercial scale.
For veterinary and research injectables, the API must be formulated into a stable, clear aqueous solution. The free acid form of cloprostenol exhibits poor water solubility, requiring organic co-solvents. Neutralizing the compound to (+)-cloprostenol sodium transforms it into a highly water-soluble crystalline powder, supporting direct dissolution into standard buffers like PBS .
| Evidence Dimension | Aqueous formulation solubility |
| Target Compound Data | Freely soluble (e.g., ≥ 1 mg/mL in PBS pH 7.2; highly soluble in water) |
| Comparator Or Baseline | Poorly soluble in pure water (Cloprostenol free acid) |
| Quantified Difference | Orders of magnitude improvement in aqueous dissolution rate and capacity. |
| Conditions | Standard ambient temperature formulation in aqueous buffers |
The sodium salt form is mandatory for manufacturing safe, co-solvent-free injectable solutions, streamlining the production workflow.
Because (+)-cloprostenol sodium requires an 85% lower dose than its racemic counterpart and is freely water-soluble, it is a highly efficient API for manufacturing high-margin, low-volume estrus synchronization injectables for cattle, swine, and equine markets [1].
Due to its nanomolar binding affinity and resistance to tissue homogenate degradation, (+)-cloprostenol sodium serves as a highly stable reference agonist in in vitro FP receptor binding assays, outperforming natural PGF2α which degrades rapidly during incubation [2].
In mammalian research models requiring precise, sustained luteolysis, (+)-cloprostenol sodium is selected over dinoprost because its extended half-life guarantees consistent progesterone suppression without the need for repeated high-dose boluses [1].
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